molecular formula C18H15Cl2N3OS B4565793 3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 428450-40-2

3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B4565793
CAS No.: 428450-40-2
M. Wt: 392.3 g/mol
InChI Key: ZLCCWTBZDLCGKF-UHFFFAOYSA-N
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Description

3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C18H15Cl2N3OS and its molecular weight is 392.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0312887 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound serves as a building block in the synthesis of heterocyclic compounds, demonstrating the versatility of thienoquinoline derivatives in organic chemistry. For instance, it has been involved in the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives through various reactions, such as hydrolysis, alkylation, and condensation, to produce pyrimidine derivatives, Schiff bases, and triazolo compounds. These synthetic pathways highlight the compound's role in developing new chemical entities with potential applications in drug discovery and materials science (Awad, Abdel-rahman, & Bakhite, 1991).

Pharmacological Applications

Research has shown that derivatives of this compound exhibit potent biological activities. For example, a study on the effect of a thieno[2,3-b]pyridine derivative as a phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitor revealed significant anti-proliferative activity against breast cancer cell lines. This underscores the potential of such compounds in developing novel anticancer therapies, particularly for difficult-to-treat triple-negative breast cancer cells (Leung, Hung, Barker, & Reynisson, 2014).

Materials Science Applications

In the realm of materials science, derivatives of "3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide" have been explored for their potential in dyeing polyester fibers and as disperse dyes containing selenium. These compounds exhibited high efficiency in dyeing, demonstrating excellent color characteristics and fastness properties. Furthermore, their application extends to the development of sterile or biologically active fabrics, thanks to their antimicrobial and antitumor activities, offering new avenues in functional and smart textile production (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Properties

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c19-12-6-5-10(8-13(12)20)22-17(24)16-15(21)11-7-9-3-1-2-4-14(9)23-18(11)25-16/h5-8H,1-4,21H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCCWTBZDLCGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428450-40-2
Record name 3-AMINO-N-(3,4-DI-CL-PH)-5,6,7,8-TETRAHYDROTHIENO(2,3-B)QUINOLINE-2-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 6
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3-amino-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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